molecular formula C18H15ClN4O2S B2743410 6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 1010899-06-5

6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No. B2743410
CAS RN: 1010899-06-5
M. Wt: 386.85
InChI Key: MNWHCOQPNZENNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecule “6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is a complex organic compound. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a pyrazole ring, another type of heterocycle. The molecule also contains a chlorophenyl group and a methylsulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the chlorophenyl and methylsulfonyl groups might influence the compound’s solubility, polarity, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound is related to the synthesis of various heterocyclic compounds. For example, Kim et al. (1990) described the synthesis of pyridazino and pyrazolo derivatives using 1,3-dipolar cycloaddition reactions (Kim et al., 1990).
  • Structural Analysis : Sallam et al. (2000) investigated the synthesis and NMR studies of pyrazolo[3,4-b]quinoxaline and its analogues, providing insights into the structural aspects of similar compounds (Sallam et al., 2000).

Industrial and Pharmaceutical Applications

  • Corrosion Inhibition : Saraswat and Yadav (2020) explored the use of quinoxaline derivatives as corrosion inhibitors for mild steel in acidic media, indicating potential industrial applications (Saraswat & Yadav, 2020).
  • Anticancer Properties : Thabit et al. (2015) synthesized quinoxaline derivatives and evaluated their inhibitory activities against liver carcinoma cell lines, suggesting potential pharmaceutical applications (Thabit et al., 2015).

Photovoltaic and Optical Studies

  • Optical Properties : Danel et al. (2010) conducted studies on methyl derivatives of quinoxaline for potential use in luminescent or electroluminescent applications (Danel et al., 2010).
  • Photovoltaic Applications : Zeyada et al. (2016) investigated the photovoltaic properties of quinoxaline derivatives, highlighting their use in organic-inorganic photodiode fabrication (Zeyada et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

6-[5-(2-chlorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c1-26(24,25)23-18(11-16(22-23)13-4-2-3-5-14(13)19)12-6-7-15-17(10-12)21-9-8-20-15/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWHCOQPNZENNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2Cl)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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